BenchChemオンラインストアへようこそ!

2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester

Lipophilicity Drug-likeness Permeability

This 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid methyl ester is the definitive building block for kinase inhibitor programs, validated in RET/FGFR patents. Its 3-pyridinyl regiochemistry ensures correct hinge-binding geometry; the methyl ester provides a latent carboxylic acid handle for parallel library synthesis via hydrolysis or amidation. With XLogP3=0.6 and zero H-bond donors, it offers superior cell permeability over the free acid (XLogP3=0.3). Procure the identical intermediate from PGDS inhibitor patents to guarantee SAR reproducibility and synthetic route fidelity.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 933988-19-3
Cat. No. B1454804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester
CAS933988-19-3
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)C2=CN=CC=C2
InChIInChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3
InChIKeySYXBGOZMKGEWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-3-yl-pyrimidine-5-carboxylic Acid Methyl Ester (CAS 933988-19-3): Core Physicochemical and Structural Identity for Procurement Decisions


2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (CAS 933988-19-3), also named methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate, is a heterocyclic small molecule (C₁₁H₉N₃O₂, MW 215.21 g/mol) composed of a pyrimidine core bearing a pyridin-3-yl substituent at the 2-position and a methyl ester at the 5-position [1]. The compound is classified as a biaryl heterocycle building block, with a computed XLogP3 of 0.6, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 65 Ų [1]. It is commercially available from multiple suppliers in purities of 95% to ≥97% . The 2-(pyridin-3-yl)pyrimidine scaffold is recognized in patent literature as a privileged framework for kinase inhibitor development, including RET and FGFR programs [2][3].

Why 2-Pyridin-3-yl-pyrimidine-5-carboxylic Acid Methyl Ester Cannot Be Replaced by Its Closest Carboxylic Acid, Ethyl Ester, or Regioisomeric Analogs


Although the 2-(pyridin-3-yl)pyrimidine-5-carboxylate chemotype appears simple, small structural perturbations among the methyl ester, the free carboxylic acid, the ethyl ester, and the 2-pyridin-2-yl regioisomer produce measurable differences in lipophilicity (XLogP3 ranges from 0.3 to ~1.0), hydrogen bond donor count (0 vs. 1), and solid-state properties (melting point differences exceeding 160 °C for certain analogs) [1][2][3]. In kinase-focused medicinal chemistry programs built on this scaffold, the methyl ester serves a dual function: it acts as a latent carboxylic acid handle for late-stage diversification via hydrolysis (documented in PGDS inhibitor patents, e.g., WO2007/41634 and WO2008/121670) while providing superior organic solubility and chromatographic handling relative to the free acid [4][5]. Substituting the 3-pyridinyl attachment with a 2-pyridinyl isomer alters the nitrogen vector angle available for metal coordination or hydrogen bonding, a parameter that directly impacts target engagement in reported RET and FGFR inhibitor series [6][7]. These differences mean that procurement decisions based solely on scaffold similarity, without accounting for ester type, regioisomerism, and the specific synthetic role the compound is intended to play, risk introducing variables that confound structure–activity relationship (SAR) interpretation and synthetic route efficiency.

Quantitative Differentiation Evidence: 2-Pyridin-3-yl-pyrimidine-5-carboxylic Acid Methyl Ester vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Methyl Ester Occupies an Optimal Intermediate logP Window Relative to the Carboxylic Acid and Ethyl Ester

The methyl ester (XLogP3 = 0.6) sits at an intermediate lipophilicity between the more polar free carboxylic acid (XLogP3 = 0.3) and the more lipophilic ethyl ester (XLogP ≈ 1.0). This 0.3–0.4 log unit difference relative to each comparator corresponds to an approximately 2–2.5-fold difference in octanol–water partition coefficient [1][2]. Such differences are consequential for passive membrane permeability predictions and for chromatographic retention time optimization during purification. The methyl ester's intermediate logP position also avoids the ionizability and potential solubility-limited absorption issues associated with the carboxylic acid at physiological pH [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: Zero HBD Confers Membrane Permeability Advantage Over the Carboxylic Acid

The methyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the corresponding carboxylic acid has one hydrogen bond donor (HBD = 1) [1][2]. The absence of an HBD in the methyl ester eliminates the desolvation penalty associated with the carboxylic acid OH upon membrane crossing. Lipinski's Rule of Five and subsequent permeability models identify HBD count as a critical determinant of passive permeability, with each additional HBD typically reducing permeability by approximately 0.5–1.0 log unit in Caco-2 and PAMPA assays [3]. In ester prodrug strategies and protected intermediate applications, the zero-HBD state of the methyl ester is the defining feature that distinguishes it from the free acid for cellular penetration and CNS exposure potential.

Hydrogen bonding Membrane permeability Drug design

Documented Synthetic Utility as a Latent Carboxylic Acid Handle in PGDS Inhibitor Patents

The methyl ester is explicitly employed as a protected carboxylic acid precursor in at least two patent families covering hematopoietic prostaglandin D synthase (PGDS) inhibitors (WO2007/41634, WO2008/121670) [1][2]. In WO2007/41634, hydrolysis of the methyl ester with LiOH in MeOH/H₂O, followed by HCl acidification, yields the free carboxylic acid in 30% isolated yield [1]. The carboxylic acid is subsequently coupled to various amines to generate bioactive amides. In WO2008/121670, the methyl ester serves as the direct precursor for amide coupling with 5-fluoro-3-methyl-indol-1-ylamine using HATU/DIPEA in DMF, producing the amide product in 42% yield [2]. No analogous synthetic role is documented for the ethyl ester or the 2-pyridin-2-yl regioisomer in these patent families, establishing the methyl ester as the validated intermediate of choice for this scaffold in PGDS-targeted programs.

Synthetic intermediate PGDS inhibitor Patent-validated scaffold

Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Substitution Impacts Physicochemical Properties and Target Binding Geometry

The 3-pyridinyl isomer (target compound) and the 2-pyridinyl isomer (CAS 1068976-90-8) are constitutional isomers with identical molecular formula (C₁₁H₉N₃O₂) and molecular weight (215.21 g/mol), yet they exhibit measurable differences in solid-state and solution properties. The 2-pyridinyl isomer has a reported melting point of 164 °C (recrystallized from ethyl acetate), a predicted boiling point of 301.1 ± 24.0 °C, a predicted density of 1.249 ± 0.06 g/cm³, and a predicted pKa of 0.58 ± 0.19 . The target 3-pyridinyl isomer does not display a sharp melting point in available vendor data, has a predicted boiling point of 302.3 ± 34.0 °C, and a density of 1.2 ± 0.1 g/cm³ . More critically, the pyridine nitrogen position (meta vs. ortho relative to the pyrimidine linkage) alters the vector of the metal-coordinating or hydrogen-bonding nitrogen by approximately 60°, a geometric difference that patent SAR data indicate is decisive for selective RET and FGFR kinase inhibition within the 2-(pyridinyl)pyrimidine scaffold class [1][2].

Regioisomerism Kinase inhibitor Coordination chemistry

Scaffold Privilege: 2-(Pyridin-3-yl)pyrimidine Core Is Patent-Validated for RET and FGFR Kinase Inhibition Programs

The 2-(pyridin-3-yl)pyrimidine scaffold—the core structure of which the methyl ester is the simplest substituted derivative—is the basis of at least two independent kinase inhibitor patent families. Blueprint Medicines' US Patent 10,774,070 B2 claims 2-(pyridin-3-yl)-pyrimidine derivatives as inhibitors of wild-type RET and its resistant mutants [1]. Separately, US Patent Application US20220048883A1 (Zhang et al., University of Southern California) discloses pyridinylpyrimidine-based pan-FGFR and FGFR4-selective inhibitors for cancer treatment [2]. In contrast, the 2-(pyridin-2-yl)pyrimidine scaffold does not appear as the core of analogous RET- or FGFR-targeted patent filings with comparable maturation status. This patent landscape asymmetry indicates that the 3-pyridinyl attachment mode is the preferred geometry for achieving potent kinase hinge-binding interactions in this chemotype.

Kinase inhibitor scaffold RET FGFR Patent-validated core

Validated Application Scenarios for 2-Pyridin-3-yl-pyrimidine-5-carboxylic Acid Methyl Ester Based on Quantitative Evidence


Late-Stage Diversification in PGDS Inhibitor Lead Optimization Programs

The methyl ester's documented role as the penultimate intermediate in PGDS inhibitor patents (WO2007/41634 and WO2008/121670) makes it the preferred procurement choice for laboratories extending these lead series [1][2]. The ester can be hydrolyzed to the carboxylic acid (30% yield) for subsequent amide coupling, or directly converted to amides via coupling reagents (42% yield) [1][2]. Researchers continuing PGDS-targeted programs benefit from using the identical intermediate to that reported in the patent literature, ensuring synthetic reproducibility and enabling direct comparison of newly generated analogs with published compounds.

RET and FGFR Kinase Inhibitor Fragment-Based or Scaffold-Hopping Campaigns

The 2-(pyridin-3-yl)pyrimidine core, of which the methyl ester is the simplest 5-carboxylate derivative, is the scaffold foundation for granted (RET) and published (FGFR) kinase inhibitor patents [1][2]. The methyl ester provides a versatile synthetic handle at the 5-position for parallel library synthesis—via hydrolysis, amidation, or reduction—while the 3-pyridinyl nitrogen preserves the hinge-binding geometry validated in the patent SAR [1][2]. The intermediate XLogP3 (0.6) and zero HBD count support cell permeability in preliminary cellular target engagement assays, unlike the more polar acid [3].

Physicochemical Property-Based Selection for Cell-Based Screening Libraries

When constructing screening libraries of 2-(pyridin-3-yl)pyrimidine derivatives, the methyl ester's XLogP3 of 0.6 places it in the optimal lipophilicity range (0 < logP < 3) associated with favorable ADME profiles, whereas the carboxylic acid (XLogP3 = 0.3) sits at the lower boundary and may suffer from poor membrane permeability [1][2]. The zero HBD count further distinguishes the methyl ester from the acid for applications requiring passive cellular uptake [1][2]. Procurement of the methyl ester over the acid for cell-based screening avoids the confounding factor of differential permeability when comparing SAR across analogs.

Regioisomerically Controlled Synthesis of 2,5-Disubstituted Pyrimidine Building Block Collections

The unambiguous 3-pyridinyl attachment of this compound, combined with the 5-methyl ester handle, provides a regioisomerically defined building block for diversity-oriented synthesis [1][2]. The 2-pyridin-2-yl regioisomer (CAS 1068976-90-8), despite its identical molecular formula, exhibits different solid-state properties (crystalline, mp 164 °C vs. amorphous/semi-solid target) and a pyridine nitrogen vector that is rotated by approximately 60°, leading to distinct metal coordination and hydrogen bonding geometries [1][2]. For laboratories synthesizing focused libraries around the 3-pyridinyl geometry validated in kinase patents, procuring the correct regioisomer is essential to avoid introducing inactive or off-target active compounds into the screening set.

Quote Request

Request a Quote for 2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.